zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride
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Overview
Description
Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride is a complex organic compound with the molecular formula C22H28Cl6N4O2S2Zn. . This compound is characterized by its unique structure, which includes a diazonium group, a butylthio group, and a methoxy group attached to a benzene ring, coordinated with zinc and chloride ions.
Preparation Methods
The synthesis of zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride involves several steps. One common method includes the diazotization of 2-chloro-4-(butylthio)-5-methoxyaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc chloride to form the tetrachlorozincate complex . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, under appropriate conditions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and zinc chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride has several scientific research applications:
Mechanism of Action
The mechanism of action of zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The zinc ion plays a crucial role in stabilizing the diazonium group and facilitating these reactions .
Comparison with Similar Compounds
Similar compounds include other diazonium salts, such as 4-methoxybenzenediazonium tetrafluoroborate and 2-amino-4-chloroanisole diazotated zinc chloride complex . Compared to these compounds, zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
52669-69-9 |
---|---|
Molecular Formula |
C22H28Cl6N4O2S2Zn |
Molecular Weight |
722.7 g/mol |
IUPAC Name |
zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C11H14ClN2OS.4ClH.Zn/c2*1-3-4-5-16-11-6-8(12)9(14-13)7-10(11)15-2;;;;;/h2*6-7H,3-5H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
WEKVMGKGAFMAFG-UHFFFAOYSA-J |
Canonical SMILES |
CCCCSC1=C(C=C(C(=C1)Cl)[N+]#N)OC.CCCCSC1=C(C=C(C(=C1)Cl)[N+]#N)OC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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